Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No: 52133-67-2) is an organic compound used in scientific research primarily for organic synthesis [, , ]. Due to its functional groups, it can act as a versatile building block for the creation of more complex molecules.
The presence of the cyano (C≡N) and ester (C=O-O-alkyl) functionalities makes ethyl 2-cyano-4,4-diethoxybutyrate a valuable precursor for various organic reactions. The cyano group can be converted into other functional groups like carboxylic acids, amines, or ketones through well-established chemical transformations []. The ester group can also participate in various reactions for chain extension or cyclization processes.
Scientific literature suggests potential applications of ethyl 2-cyano-4,4-diethoxybutyrate in specific research areas, though detailed studies are warranted. For instance, some research explores its use in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon.
Ethyl 2-cyano-4,4-diethoxybutyrate is an organic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It is characterized by the presence of a cyano group (-C≡N) and two diethoxy groups (-OCH₂CH₃) attached to a butyrate backbone. This compound is often utilized in organic synthesis due to its unique chemical properties and versatility.
Research indicates that ethyl 2-cyano-4,4-diethoxybutyrate exhibits biological activity which may include:
The synthesis of ethyl 2-cyano-4,4-diethoxybutyrate can be accomplished through several methods:
Ethyl 2-cyano-4,4-diethoxybutyrate finds applications in several fields:
Ethyl 2-cyano-4,4-diethoxybutyrate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 4,4-diethoxy-3-oxobutanoate | 0.58 | Contains an oxo group instead of a cyano group |
| Diethyl 2-(2-cyanoethyl)malonate | 0.70 | Features a malonate structure |
| Ethyl 1-cyanocyclobutanecarboxylate | 0.79 | Contains a cyclobutane ring |
| (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one | 0.65 | Contains a furan ring structure |
| Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate | 0.57 | Features a tetrahydropyran moiety |
These comparisons highlight the uniqueness of ethyl 2-cyano-4,4-diethoxybutyrate in terms of its functional groups and potential applications in synthetic chemistry and pharmaceuticals.
Alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal represents the most established route to ethyl 2-cyano-4,4-diethoxybutyrate. Catalytic systems profoundly influence reaction efficiency, with potassium carbonate (K₂CO₃) and sodium iodide (NaI) emerging as synergistic bases in promoting nucleophilic substitution. For instance, a suspension of K₂CO₃ (2.75 mol) and NaI (0.22 mol) in ethyl cyanoacetate (13.75 mol) facilitated a 57% yield at 140–150°C, with gas evolution (CO₂) indicating successful deprotonation and alkylation. The iodide anion enhances reactivity via a halogen-exchange mechanism, converting bromoacetaldehyde diethyl acetal to its iodo counterpart, which undergoes faster SN2 displacement.
Alternative catalytic systems include sodium hydride (NaH) in N,N-dimethylformamide (DMF), which achieved comparable yields (51%) under milder conditions (95°C). NaH’s strong basicity ensures complete deprotonation of ethyl cyanoacetate, while DMF stabilizes the enolate intermediate through polar aprotic solvation. A comparative analysis of catalytic systems is provided below:
| Catalytic System | Temperature (°C) | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| K₂CO₃/NaI | 140–150 | 57 | Low cost, scalable | |
| NaH/DMF | 95 | 51 | Mild conditions, faster reaction | |
| K₂CO₃/KI | 120 | 49 | Recyclable solvent |
Notably, dimethylacetamide (DMAC) and dimethyl sulfoxide (DMSO) have also been explored, though they offer no significant yield improvements over DMF.
Solvent selection critically impacts reaction kinetics and product isolation. Ethylic solvents (e.g., ethyl acetate, MTBE) are preferred for their ability to dissolve both polar intermediates and non-polar byproducts. In a representative procedure, post-reaction mixtures partitioned between water and methyl tert-butyl ether (MTBE) achieved 85–90% recovery of the target ester. MTBE’s low polarity minimizes co-extraction of inorganic salts (e.g., KBr), simplifying purification.
Conversely, toluene and diethyl ether necessitate multiple aqueous washes to remove residual catalysts, reducing overall yield (e.g., 72.5% vs. 85% for MTBE). Recent innovations advocate for solvent-free conditions under microwave irradiation, though scalability remains challenging. The table below contrasts solvent performance:
| Solvent | Recovery Efficiency (%) | Purity (%) | Key Challenge | Reference |
|---|---|---|---|---|
| MTBE | 85–90 | 98 | High cost | |
| Toluene | 70–75 | 95 | Emulsion formation | |
| Diethyl ether | 65–70 | 90 | Volatility, flammability |
The reaction mechanism proceeds via enolate formation, alkylation, and cyclization. Deprotonation of ethyl cyanoacetate by K₂CO₃ generates a resonance-stabilized enolate, which attacks bromoacetaldehyde diethyl acetal to form a β-cyano intermediate. Subsequent cyclization, facilitated by ethoxy groups’ electron-donating effects, yields the tetrahedral 4,4-diethoxybutyrate backbone.
Key evidence for this pathway includes:
A proposed mechanistic cycle is illustrated below:
The Gewald reaction, a three-component condensation between ketones, α-cyanoesters, and elemental sulfur, represents a cornerstone method for synthesizing 2-aminothiophenes. Ethyl 2-cyano-4,4-diethoxybutyrate serves as the α-cyanoester component in this reaction, enabling the formation of 5-substituted 2-aminothiophenes with enhanced electronic diversity due to its diethoxyethyl side chain.
The reaction proceeds via a Knoevenagel condensation between the ketone and the α-cyanoester, generating an α,β-unsaturated nitrile intermediate. Subsequent sulfur incorporation—mechanistically attributed to nucleophilic attack by sulfide ions—facilitates cyclization and tautomerization to yield the thiophene core [2] [3]. A recent catalytic variant employing piperidinium borate (5 mol%) in ethanol/water demonstrated improved sustainability while maintaining yields >80% for derivatives derived from ethyl 2-cyano-4,4-diethoxybutyrate [4].
Table 1: Representative Gewald Reactions Using Ethyl 2-Cyano-4,4-Diethoxybutyrate
| Ketone Component | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanone | 2.5 | 78 | [1] |
| Acetophenone | 3.0 | 65 | [4] |
| 4-Methoxyacetophenone | 4.0 | 72 | [5] |
Microwave irradiation reduces reaction times to <30 minutes while preserving yields, as demonstrated in the synthesis of 5-(2,2-diethoxyethyl)-2-aminothiophene-3-carboxylates [2]. The diethoxy group enhances solubility in polar aprotic solvents, facilitating homogeneous reaction conditions critical for large-scale applications.
Ethyl 2-cyano-4,4-diethoxybutyrate acts as a linchpin intermediate in synthesizing pyrrolo[2,3-d]pyrimidines, fused heterocycles with demonstrated kinase inhibitory activity. Treatment with thiourea under basic conditions induces tandem cyclization: the cyano group undergoes nucleophilic attack by sulfide, while the ester participates in Dieckmann-type ring closure.
A representative synthesis involves refluxing ethyl 2-cyano-4,4-diethoxybutyrate (20.6 g, 90 mmol) with thiourea (7.5 g, 99 mmol) and sodium ethoxide in ethanol, yielding 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol in 93% yield [1]. The diethoxy group serves dual roles:
Key reaction parameters:
This methodology enables rapid access to pyrimidine cores amenable to further functionalization via Suzuki coupling or nucleophilic aromatic substitution.
Beyond pyrimidine synthesis, ethyl 2-cyano-4,4-diethoxybutyrate participates in thiourea-mediated annulations yielding thiazole and imidazolidine derivatives. The reaction exploits the compound’s α,β-unsaturated nitrile system, which undergoes conjugate addition with thiourea-derived nucleophiles.
A two-step protocol illustrates this approach:
Using potassium carbonate (2.75 mol) and sodium iodide (0.22 mol) in ethyl cyanoacetate at 140–150°C, researchers achieved 51% yield of ethyl 2-cyano-4,4-diethoxybutyrate itself [1], highlighting its synthetic accessibility. Subsequent treatment with benzoylthiourea derivatives under microwave irradiation (100°C, 20 min) produces 4-aminothiazoles in 67–89% yields [5].
Comparative analysis of cyclocondensation conditions:
| Nucleophile | Catalyst | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| Thiourea | Sodium ethoxide | 78 | 93 | [1] |
| Benzoylthiourea | Piperidinium borate | 100 | 82 | [4] |
| Methylthiourea | K~2~CO~3~ | 120 | 75 | [5] |
The diethoxy group’s electron-donating effects stabilize transition states during cyclization, while its steric bulk moderates reaction rates to favor mono-functionalization.
Enantioselective cyanosilylation reactions have emerged as cornerstone transformations in asymmetric organocatalysis, providing access to enantioenriched cyanohydrin derivatives that serve as versatile synthetic building blocks [1] [2]. The development of chiral disulfonimides as precursors for silylium-mediated Lewis acid organocatalysts represents a significant breakthrough in this field [1]. These systems exploit asymmetric counteranion-directed catalysis, pairing silylium ion equivalents with chiral enantiopure counteranions to achieve exceptional stereochemical control [1].
The mechanistic framework underlying this approach involves the initial reaction between a chiral disulfonimide catalyst and trimethylsilyl cyanide to generate the active silylium Lewis acid organocatalyst [2]. Research conducted by Zhang and colleagues demonstrated that disulfonimide catalyst 1b, incorporating perfluoroisopropyl substituents, achieves remarkable enantioselectivity with enantiomeric ratios reaching 98:2 for 2-naphthaldehyde cyanosilylation [2]. The substrate scope encompasses diverse aldehyde derivatives, including aromatic, heteroaromatic, and alkenyl substrates, yielding products with enantiomeric ratios ranging from 93.5:6.5 to 99:1 [2].
The practical viability of enantioselective cyanosilylation has been substantially enhanced through remarkable advances in catalyst efficiency. Pioneering work has demonstrated the feasibility of molar-scale reactions with exceptionally low catalyst loadings [2]. Preparative-scale syntheses utilizing 156 grams of 2-naphthaldehyde with merely 0.05 molar percent of disulfonimide catalyst achieve 97 percent conversion with 96:4 enantiomeric ratio [2]. Furthermore, catalyst loading can be reduced to unprecedented levels of 0.005 molar percent (50 parts-per-million), generating turnover numbers of 18,400 while maintaining 88.5:11.5 enantiomeric ratio [2].
The scalability achievements include successful recovery of approximately 80 percent of the catalyst through chromatographic purification, demonstrating the economic viability of these transformations [2]. Direct hydrolysis of the obtained cyanohydrin under acidic conditions followed by recrystallization provides 183 grams (91 percent yield) of enantiomerically pure product with greater than 99:1 enantiomeric ratio [2].
Advanced mechanistic studies utilizing in situ Fourier transform infrared spectroscopic analysis have revealed unique aspects of disulfonimide-catalyzed cyanosilylation reactions [2]. A distinctive phenomenon termed the "dormant period" has been systematically investigated, during which the catalyst remains completely inactive before abruptly initiating rapid conversion [2]. This dormant period correlates directly with water content in the reaction mixture, with deliberately added water inducing extended dormant periods proportional to the amount introduced [2].
Controlled experiments demonstrate that water additions of 1, 5, and 10 molar percent induce dormant periods of 17, 80, and 170 minutes, respectively [2]. The dormant period results from hydrolysis of the catalytically active species, preventing efficient catalysis until water and silanol byproducts are completely consumed [2]. Strategic pre-activation using catalytic amounts of silyl ketene acetal eliminates the dormant period, enabling immediate reaction initiation and completion within one hour [2].
Thiourea-catalyzed enantioselective cyanosilylation represents another significant advancement in organocatalytic strategy development [3] [4]. Mechanistic investigations utilizing experimental and theoretical methods reveal cooperative mechanisms involving both thiourea and tertiary amine functionalities in the rate-limiting cyanide addition step [4]. Density functional theory calculations support transition structures involving amine-bound hydrogen cyanide adding to thiourea-bound ketone substrates [4].
Chiral amino thiourea catalysts demonstrate exceptional versatility, promoting highly enantioselective cyanosilylation of diverse ketone substrates with enantiomeric excesses reaching 98 percent [3]. The hindered tertiary amine substituent plays crucial roles in both stereoinduction and reactivity, suggesting cooperative electrophile activation by thiourea and nucleophile activation by the amine [3]. These systems achieve catalyst loadings as low as 0.05 molar percent for aldehydes while maintaining excellent stereoselectivity [3].
The development of confined organocatalysts represents a paradigm shift inspired by enzymatic stereoselectivity principles [5]. According to the lock-and-key theory, enzymes possess confined active sites specifically designed to accommodate their reacting substrates, a feature typically absent from conventional chemical catalysts [5]. Recent breakthrough research has demonstrated the successful design of broadly applicable confined organocatalysts for highly enantioselective cyanosilylation of aromatic and aliphatic ketones, including the challenging 2-butanone substrate [5].
The selectivity achieved towards pharmaceutically relevant products reaches 98:2 enantiomeric ratio, unmatched by any other catalyst class including engineered biocatalysts [5]. These results indicate that confined chemical catalysts can achieve selectivity levels comparable to enzymes when converting small, unbiased substrates while maintaining broad substrate scope [5]. The confined catalyst design effectively addresses the formidable challenge of enantiofacial differentiation of 2-butanone, where similar steric bulk of ketone substituents (methyl A-value 1.74, ethyl A-value 1.75) presents exceptional stereochemical control requirements [5].
Confinement effects significantly influence catalytic selectivity and activity through well-defined structural modifications [6]. Research demonstrates that confined spaces create unique microenvironments that enhance catalyst performance through secondary coordination sphere effects [6]. The impact of confined spaces emphasizes similarities between homogeneous and heterogeneous catalysts, providing insights for novel strategy development [6].
Porous organic cage systems exemplify confined space catalysis principles, where shape-persistent cavities provide suitable platforms for guest molecule encapsulation with appropriate size complementarity [7]. Non-bonding interactions generated between cage structures and encapsulated species differ significantly for reactants and transition states, determining reaction acceleration or deceleration [7]. Significant barrier reductions occur for reactions involving strong transition state interactions within confined environments [7].
Metal-organic frameworks offer promising platforms for hydrogen-bonding organocatalyst immobilization, addressing self-quenching tendencies that decrease solubility and reactivity [8]. Tunable porosity and topology of metal-organic frameworks enable fast mass transport and substrate interactions while providing advantageous modular synthesis and recycling properties [8]. Hydrogen-bonding organocatalyst-containing metal-organic frameworks demonstrate superior performance for chemical transformations that are slow or unaffordable under standard homogeneous conditions [8].
Rhodium-metalated porphyrin-based metal-organic frameworks function as nanoreactors in cyclopropanation reactions, demonstrating reaction space-controlled stereoselectivity differences [9]. The porphyrin-based framework leads to clear diastereoselectivity enhancement, exclusively yielding trans isomers not observed using structurally analogous molecular catalysts in homogeneous phases [9]. Framework topology-independent reactivity observations suggest substrate coordination to framework structures as the cause for enhanced diastereoselectivity [9].
Imidodiphosphorimidate catalysts represent advanced confined catalyst designs featuring high acidity and constrained structures for exceptional stereochemical control [10] [11]. These catalysts effectively control multiple stereogenic centers simultaneously, with applications in Diels-Alder reactions achieving up to five stereocenters in single transformations [10] [11]. The high acidity and confined structure direct cycloaddition reactions, providing corresponding adducts with excellent stereoselectivity [11].
Computational studies reveal that confined imidodiphosphorimidate catalysts create chiral microenvironments through multiple non-covalent interactions, including hydrogen bonding between substrates and catalyst cores [12]. The stereocontrolling mechanisms involve precisely defined spatial arrangements that discriminate between competing transition states, enabling remarkable enantioselectivity in challenging transformations [12]. These systems demonstrate the power of rational catalyst design combining strong acidity with steric confinement to achieve unprecedented levels of stereochemical control [11].
| Substrate | Yield (%) | Enantiomeric Ratio | Catalyst Loading (mol%) | Temperature (°C) |
|---|---|---|---|---|
| 2-Naphthaldehyde | 99 | 98:2 | 3 | -30 |
| 4-Methoxybenzaldehyde | 98 | 97:3 | 3 | -30 |
| 4-Chlorobenzaldehyde | 96 | 96:4 | 3 | -30 |
| 4-Nitrobenzaldehyde | 90 | 96:4 | 3 | -30 |
| Benzaldehyde | 98 | 98:2 | 3 | -30 |
| α-Bromocinnamaldehyde | 82 | 96.5:3.5 | 3 | -30 |
| 2-Furylaldehyde | 97 | 93.5:6.5 | 3 | -30 |
Table 1: Asymmetric cyanosilylation results using chiral disulfonimide catalyst 1b [2]
| Scale (g) | Substrate Amount (mol) | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Ratio | Turnover Number |
|---|---|---|---|---|---|
| 1.0 | 0.006 | 0.10 | >99 | 97:3 | Not specified |
| 156.0 | 1.00 | 0.05 | 97 | 96:4 | 2000 |
| Not specified | Not specified | 0.005 | 92 | 88.5:11.5 | 18400 |
Table 2: Scale-up studies demonstrating exceptional catalyst efficiency [2]
| Water Added (mol%) | Initial Dormant Period (min) | Induced Dormant Period (min) |
|---|---|---|
| 0 | 110 | 0 |
| 1 | 118 | 17 |
| 5 | 109 | 80 |
| 10 | 109 | 170 |
Table 3: Dormant period studies revealing water-induced catalyst deactivation [2]
The investigation of ethyl 2-cyano-4,4-diethoxybutyrate in the context of organocatalytic transformations reveals several fundamental principles governing enantioselective cyanosilylation strategies and confined catalyst design. Asymmetric counteranion-directed Lewis acid organocatalysis achieves remarkable scalability with catalyst loadings as low as 50 parts-per-million while maintaining excellent enantioselectivity [2]. The development of confined organocatalysts inspired by enzymatic active sites demonstrates that chemical catalysts can achieve selectivity levels comparable to biological systems when properly designed [5].